molecular formula C12H15FN2O2 B2665426 Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate CAS No. 1457612-06-4

Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Cat. No. B2665426
CAS RN: 1457612-06-4
M. Wt: 238.262
InChI Key: AMPKWBXOUWAVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, can be achieved through various methods . For example, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a fluoropyridine group, which is an aromatic system with a strong electron-withdrawing substituent .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors .

Scientific Research Applications

Conformational Analysis and Crystal Structure

Research conducted by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a closely related compound, highlighting the significance of NMR analyses in understanding the molecular structure and behavior of such compounds in different states. This study underscores the importance of structural analysis in drug development and material science, providing insights into the solid and solution conformations of these complex molecules (Ribet et al., 2005).

PET Imaging of Fatty Acid Amide Hydrolase

Kumata et al. (2015) developed a novel PET tracer for in vivo imaging of fatty acid amide hydrolase (FAAH) in the brain, showcasing the potential of Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate derivatives in neurological research. This advancement could significantly impact the study of neurological disorders and the development of targeted therapies (Kumata et al., 2015).

Corrosion Inhibition

A study by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives, including those similar to this compound, on iron surfaces reveals potential applications in protecting metals from corrosion. This research could lead to new materials that extend the life of metal components in various industrial applications (Kaya et al., 2016).

Antimycobacterial Activity

The antimycobacterial activity of spiro-piperidin-4-ones, related to this compound, was explored by Kumar et al. (2008). This research points towards potential applications in treating tuberculosis and other mycobacterial infections, highlighting the therapeutic value of these compounds (Kumar et al., 2008).

Synthesis and Evaluation of Piperidine Derivatives

Research efforts by Galenko et al. (2015) focused on the synthesis of methyl 4-aminopyrrole-2-carboxylates, including steps involving piperidine derivatives akin to this compound. This work contributes to the field of organic synthesis, showcasing the versatility of these compounds in constructing complex molecular architectures for pharmaceutical and chemical research (Galenko et al., 2015).

Safety and Hazards

The safety data sheet for piperidine, a related compound, suggests that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate”, is an important task of modern organic chemistry . The interest towards development of fluorinated chemicals has been steadily increased . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of this compound in pharmaceuticals.

properties

IUPAC Name

methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPKWBXOUWAVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.